molecular formula C11H12N2O B14439957 1-(1-Phenylethenyl)aziridine-2-carboxamide CAS No. 75985-03-4

1-(1-Phenylethenyl)aziridine-2-carboxamide

Cat. No.: B14439957
CAS No.: 75985-03-4
M. Wt: 188.23 g/mol
InChI Key: XULGZBUNNIWHJT-UHFFFAOYSA-N
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Description

1-(1-Phenylethenyl)aziridine-2-carboxamide is a compound that belongs to the class of aziridine-containing molecules Aziridines are three-membered nitrogen-containing heterocycles known for their high ring strain and reactivity

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(1-Phenylethenyl)aziridine-2-carboxamide can be synthesized through several methods. One common approach involves the reaction of 1-phenylethylamine with ethyl chloroformate to form an intermediate, which is then cyclized to produce the aziridine ring. The reaction conditions typically involve the use of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dichloromethane .

Industrial Production Methods: Industrial production of aziridine derivatives often involves the use of large-scale reactors and continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions: 1-(1-Phenylethenyl)aziridine-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophiles: Amines, alcohols, thiols

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid

    Reducing Agents: Lithium aluminum hydride, sodium borohydride

Major Products Formed:

    Amino Alcohols: Formed from nucleophilic ring-opening with alcohols

    Amino Ethers: Formed from nucleophilic ring-opening with ethers

    Amino Thiols: Formed from nucleophilic ring-opening with thiols

Mechanism of Action

The mechanism of action of 1-(1-Phenylethenyl)aziridine-2-carboxamide involves the alkylation of thiol groups on proteins. The high ring strain of the aziridine ring makes it highly reactive towards nucleophiles, leading to the formation of covalent bonds with thiol groups. This can inhibit the function of proteins such as protein disulfide isomerases, which are involved in protein folding and are overexpressed in cancer cells .

Comparison with Similar Compounds

Uniqueness: 1-(1-Phenylethenyl)aziridine-2-carboxamide is unique due to its phenylethenyl group, which provides additional reactivity and potential for functionalization compared to other aziridine derivatives. This makes it a versatile compound for various applications in medicinal chemistry and materials science.

Properties

CAS No.

75985-03-4

Molecular Formula

C11H12N2O

Molecular Weight

188.23 g/mol

IUPAC Name

1-(1-phenylethenyl)aziridine-2-carboxamide

InChI

InChI=1S/C11H12N2O/c1-8(9-5-3-2-4-6-9)13-7-10(13)11(12)14/h2-6,10H,1,7H2,(H2,12,14)

InChI Key

XULGZBUNNIWHJT-UHFFFAOYSA-N

Canonical SMILES

C=C(C1=CC=CC=C1)N2CC2C(=O)N

Origin of Product

United States

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